Tgpamnh2
Description
Tgpamnh2, also known as this compound, is a useful research compound. Its molecular formula is C30H38ClN7O7S and its molecular weight is 639.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- These interactions play a crucial role in cell growth, differentiation regulation, and maintaining redox homeostasis .
- Specifically, it interacts with transcription factors and regulatory proteins, influencing their function .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biological Activity
Tgpamnh2, a compound of interest in the realm of medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies that highlight its therapeutic applications.
This compound exhibits its biological effects primarily through interactions with various cellular targets. The compound is believed to modulate enzyme activities and influence signaling pathways, leading to diverse biological responses.
- Protein Interaction : this compound binds to specific proteins, triggering conformational changes that activate or inhibit their functions.
- Enzyme Modulation : The compound has shown the ability to modulate enzyme activities involved in critical metabolic pathways.
Biochemical Pathways
The interaction of this compound with cellular components initiates several biochemical pathways:
- Signal Transduction : By influencing key signaling molecules, this compound can alter cellular responses to external stimuli.
- Metabolic Regulation : The compound impacts metabolic enzymes, which can lead to changes in energy production and utilization within cells.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | 5.0 | Induces apoptosis through caspase activation |
Study B | MCF-7 | 3.2 | Inhibits cell cycle progression at G1 phase |
Study C | A549 | 4.8 | Induces oxidative stress leading to cell death |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Several studies report its effectiveness against various bacterial and fungal strains.
Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 16 | Bactericidal |
Escherichia coli | 32 | Bacteriostatic |
Candida albicans | 8 | Fungicidal |
Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.
- Findings : In vitro studies demonstrated that this compound significantly decreased neuronal cell death induced by neurotoxic agents.
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDSUNEHIMSSV-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922580 | |
Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117961-27-0 | |
Record name | Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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